molecular formula C25H20N2O2S B2495368 1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-80-9

1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2495368
CAS No.: 893787-80-9
M. Wt: 412.51
InChI Key: JOVOMPRPUPDYKE-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, commonly known as DMPT, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. DMPT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 382.47 g/mol.

Scientific Research Applications

Molecular Structure and Interactions

The study of isomeric molecules based on pyrazolo[3,4-d]pyrimidine reveals the significance of substitutions on molecular dimerization and interactions. For example, molecules like 5-benzyl-1,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione demonstrate weak intermolecular hydrogen bonds generating dimers, whereas isomeric compounds show variations in their dimerization behaviors, leading to different molecular interactions and potential applications in designing molecules with desired properties (Avasthi et al., 2002).

Synthetic Pathways

Research on cyclic oxalyl compounds has led to simple synthesis methods for functionalized 1H-pyrimidines, indicating the versatility of pyrimidine derivatives in synthetic chemistry. These methodologies can be applied to generate a wide range of compounds with potential therapeutic and industrial applications, showcasing the compound's role in innovative synthetic strategies (Altural et al., 1989).

Heterocyclic Chemistry

The development of novel methods for synthesizing heterocycles, such as 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, underlines the importance of the compound in pharmaceutical chemistry. These heterocycles include compounds with antibacterial, fungicidal activity, and potential for antiallergic properties, highlighting the compound's contribution to expanding the library of bioactive molecules (Osyanin et al., 2014).

Photophysical Properties and Sensing Applications

The design and synthesis of pyrimidine-phthalimide derivatives demonstrate the compound's utility in developing advanced materials with specific photophysical properties. These applications include solid-state fluorescence and pH-sensing, illustrating the compound's potential in creating novel sensors and materials for various technological applications (Yan et al., 2017).

Antibacterial Evaluation

Research on barbituric acid derivatives, including pyrimidine diones, has shown significant in vitro antibacterial activity against various bacterial strains. This underscores the potential of the compound in contributing to the development of new antibacterial agents, addressing the growing need for effective treatments against resistant bacterial infections (Shukla et al., 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-aminothiophenol with 2,4-dichloro-5-methylbenzoic acid to form 2-(2,4-dichloro-5-methylphenyl)-3-phenylthieno[2,3-b]pyridine-5-carboxylic acid. This intermediate is then reacted with 2,5-dimethylbenzylamine to form the final product.", "Starting Materials": [ "2-aminothiophenol", "2,4-dichloro-5-methylbenzoic acid", "2,5-dimethylbenzylamine" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 2,4-dichloro-5-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 2-(2,4-dichloro-5-methylphenyl)-3-phenylthieno[2,3-b]pyridine-5-carboxylic acid.", "Step 2: Reaction of 2-(2,4-dichloro-5-methylphenyl)-3-phenylthieno[2,3-b]pyridine-5-carboxylic acid with 2,5-dimethylbenzylamine in the presence of a base such as triethylamine (TEA) to form 1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] }

893787-80-9

Molecular Formula

C25H20N2O2S

Molecular Weight

412.51

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-phenyl-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H20N2O2S/c1-16-12-13-17(2)18(14-16)15-26-22-20-10-6-7-11-21(20)30-23(22)24(28)27(25(26)29)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3

InChI Key

JOVOMPRPUPDYKE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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